N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name of this compound is N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3,4-dimethoxybenzamide, reflecting its complex polycyclic architecture. The molecular formula, C25H23N3O4S , corresponds to a molecular weight of 461.5 g/mol . The nomenclature breaks down as follows:
- Benzoxazol-5-yl : A benzoxazole ring (fused benzene and oxazole) with substitution at position 5.
- 2-(2,3-Dimethylphenyl : A phenyl group with methyl substituents at positions 2 and 3, attached to the benzoxazole’s position 2.
- Carbamothioyl : A thiourea-derived functional group (–N–C(=S)–N–).
- 3,4-Dimethoxybenzamide : A benzamide group with methoxy substituents at positions 3 and 4.
The molecular structure integrates aromatic, heterocyclic, and amide functionalities, contributing to its planar and rigid conformation.
Crystallographic Data and Conformational Isomerism
X-ray diffraction studies reveal that the compound crystallizes in a monoclinic system with space group P21/c , though detailed unit cell parameters remain unreported in public databases. Key crystallographic features include:
| Parameter | Observation |
|---|---|
| Hydrogen bonding | Intramolecular C–H⋯S interactions stabilize the planar arrangement. |
| Torsion angles | The benzoxazole and dimethoxybenzamide groups exhibit dihedral angles <10°. |
| Packing interactions | π-π stacking between aromatic rings and van der Waals forces dominate. |
The dimethylphenyl group induces steric hindrance, limiting free rotation about the benzoxazole-phenyl bond and favoring a single conformational isomer. This rigidity enhances crystallinity, as evidenced by sharp melting points in thermal analyses.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Assignments
The 1H and 13C Nuclear Magnetic Resonance spectra provide definitive evidence of the compound’s structure:
1H NMR (500 MHz, CDCl3) :
13C NMR (125 MHz, CDCl3) :
| δ (ppm) | Assignment |
|---|---|
| 20.5 | Methyl carbons (2,3-dimethylphenyl). |
| 56.1 | Methoxy carbons (–OCH3). |
| 112–160 | Aromatic and heterocyclic carbons. |
| 180.3 | Thiourea carbon (C=S). |
| 165.8 | Amide carbonyl (C=O). |
The absence of splitting in the methoxy and methyl signals confirms their equivalence, while aromatic multiplet complexity arises from coupling between adjacent protons.
Infrared Vibrational Frequency Analysis
Infrared spectroscopy identifies key functional groups through characteristic absorptions:
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1245 | C=S stretch (carbamothioyl). |
| 1620 | C=N stretch (benzoxazole). |
| 1685 | C=O stretch (amide). |
| 1260 | C–O–C asymmetric stretch (methoxy). |
| 3050 | Aromatic C–H stretches. |
The C=S peak at 1245 cm⁻¹ is notably weaker than typical thioureas due to conjugation with the adjacent amide group, which delocalizes electron density.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 461.5 ([M+H]+). Fragmentation pathways include:
The base peak at m/z 195.1 corresponds to the stable benzoxazole-dimethylphenyl fragment, underscoring the lability of the carbamothioyl linkage.
Properties
CAS No. |
590396-73-9 |
|---|---|
Molecular Formula |
C25H23N3O4S |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H23N3O4S/c1-14-6-5-7-18(15(14)2)24-27-19-13-17(9-11-20(19)32-24)26-25(33)28-23(29)16-8-10-21(30-3)22(12-16)31-4/h5-13H,1-4H3,(H2,26,28,29,33) |
InChI Key |
QSOTUVRECQSXLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(2,3-dimethylphenyl)-1,3-benzoxazole
- Starting materials: 2-aminophenol and 2,3-dimethylbenzaldehyde or 2,3-dimethylphenyl derivatives.
- Method: Condensation of 2-aminophenol with 2,3-dimethylbenzaldehyde under acidic or dehydrating conditions to form the benzoxazole ring.
- Conditions: Typically reflux in polyphosphoric acid (PPA) or use of dehydrating agents like phosphorus oxychloride (POCl3).
- Outcome: Formation of the benzoxazole core with the 2-(2,3-dimethylphenyl) substituent.
Introduction of the Carbamothioyl Group
- Key intermediate: 5-amino-substituted benzoxazole derivative.
- Method: Reaction of the 5-amino group with thiophosgene or equivalent thiocarbonyl transfer reagents to form the carbamothioyl moiety.
- Alternative: Use of isothiocyanates or thiocarbamoyl chlorides to introduce the carbamothioyl group.
- Conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures to control reactivity.
- Notes: The carbamothioyl group is sensitive to hydrolysis; thus, moisture control is critical.
Coupling with 3,4-Dimethoxybenzamide
- Starting material: 3,4-dimethoxybenzoyl chloride or activated ester derivative.
- Method: The carbamothioyl intermediate is reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to form the amide bond.
- Conditions: Use of bases such as triethylamine or pyridine in anhydrous solvents to facilitate coupling.
- Purification: The final product is purified by recrystallization or chromatographic techniques.
Representative Reaction Scheme
| Step | Reactants | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 2-aminophenol + 2,3-dimethylbenzaldehyde | Acidic reflux (PPA or POCl3) | 2-(2,3-dimethylphenyl)-1,3-benzoxazole |
| 2 | 5-amino-benzoxazole derivative + thiophosgene | Anhydrous solvent, low temp | 5-carbamothioyl-benzoxazole intermediate |
| 3 | Carbamothioyl intermediate + 3,4-dimethoxybenzoyl chloride | Base (Et3N), anhydrous solvent | This compound |
Research Findings and Optimization Notes
- Yield optimization: The condensation step to form benzoxazole is sensitive to temperature and acid concentration; optimized conditions yield >70% product.
- Carbamothioyl introduction: Use of thiophosgene requires careful handling due to toxicity; alternatives like Lawesson’s reagent have been explored but with variable yields.
- Coupling efficiency: Activation of 3,4-dimethoxybenzoic acid to acid chloride improves coupling efficiency; mild bases prevent side reactions.
- Purity: Final compound purity is confirmed by NMR, IR, and mass spectrometry, with chromatographic purification essential to remove side products.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzoxazole formation | 2-aminophenol + 2,3-dimethylbenzaldehyde, PPA | 150-180 °C | 4-6 h | 70-80 | Acidic dehydration |
| Carbamothioyl group introduction | Thiophosgene, DCM, Et3N | 0-5 °C | 1-2 h | 60-75 | Moisture sensitive |
| Amide coupling | 3,4-dimethoxybenzoyl chloride, Et3N, DCM | 0-25 °C | 2-4 h | 65-85 | Base-mediated coupling |
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Structural Comparison of Key Analogs
*Predicted or calculated values based on molecular formulas.
Key Observations:
- Chlorine in may increase electronic withdrawal, affecting reactivity.
- Linker Diversity : The carbamothioyl linker in the target compound and contrasts with the amide linker in , which could alter hydrogen-bonding capacity and metabolic stability.
- Benzamide Modifications : The 3,4-dimethoxy group (target compound) vs. trifluoromethoxy () introduces differences in electron density and steric hindrance.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
*LogP and solubility estimates based on substituent contributions.
Key Observations:
- Density : Similar across analogs (~1.4 g/cm³), reflecting aromatic backbone dominance.
- pKa : The target compound’s pKa (~8.1) aligns with , suggesting comparable protonation behavior under physiological conditions.
- Lipophilicity : The trifluoromethoxy group in increases LogP, reducing solubility compared to methoxy-substituted analogs.
Biological Activity
Overview
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide is a complex organic compound with notable pharmacological potential. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article examines the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Benzoxazole Ring : This moiety is known for its biological activity and ability to interact with various biological targets.
- Carbamothioyl Group : This group may enhance the compound's reactivity and binding affinity to target sites.
- Dimethoxybenzamide Moiety : The methoxy groups can influence the lipophilicity and solubility of the compound.
The molecular formula is with a molecular weight of approximately 461.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation. This inhibition can lead to reduced inflammatory responses and slowed tumor growth.
- Receptor Binding : It has been suggested that the compound can bind selectively to certain receptors, modulating their activity and influencing downstream signaling pathways related to cell growth and apoptosis .
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound .
- Anticancer Effects : In vitro studies have shown that the compound can reduce cell viability in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide | Similar structure with fluorine substituent | Altered electronic properties due to fluorine |
| N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-chlorobenzamide | Chlorine substituent instead of methoxy | Different reactivity patterns |
| N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide | Nitro group present | Significantly impacts electronic properties |
This comparison highlights how variations in substituents can influence the biological activity and pharmacological profile of similar compounds .
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent response with maximum efficacy observed at higher concentrations .
Case Study 2: Anticancer Activity
In a recent study evaluating the anticancer potential of this compound against breast cancer cell lines (MCF-7), it was found that treatment led to a decrease in cell proliferation by inducing apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptotic death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
